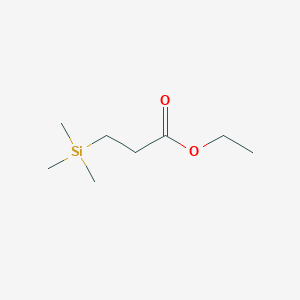

Ethyl 3-(trimethylsilyl)propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96818. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCANPYOQOFSGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294491 | |

| Record name | Ethyl 3-(trimethylsilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17728-88-0 | |

| Record name | 17728-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(trimethylsilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(trimethylsilyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 3-(trimethylsilyl)propionate and its Congeners in Modern Research

Abstract

This technical guide provides an in-depth exploration of Ethyl 3-(trimethylsilyl)propionate and its closely related chemical family for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of applications, this document elucidates the mechanistic underpinnings of its utility, offers field-proven experimental protocols, and provides a comparative analysis of its role alongside key congeners. We will dissect its function as a silylating agent for analytical chemistry, its utility in synthetic organic chemistry, and critically, contextualize its applications with those of the widely-used NMR internal standard, 3-(trimethylsilyl)propanoic acid (TSP). This guide is structured to provide not just procedural steps, but the scientific rationale required for effective experimental design and troubleshooting.

Introduction: Deconstructing the 3-(Trimethylsilyl)propyl Moiety

At the heart of this compound's functionality is the trimethylsilyl (TMS) group, a cornerstone of modern chemical and analytical sciences. The TMS group, -Si(CH₃)₃, imparts unique properties to molecules it is attached to, primarily by increasing volatility, enhancing thermal stability, and reducing polarity. These characteristics are pivotal for applications ranging from gas chromatography to protective group chemistry.

It is crucial to distinguish this compound from its unsaturated analog, Ethyl 3-(trimethylsilyl)propiolate. The latter contains a reactive alkyne functionality and is employed in different synthetic pathways, such as the preparation of substituted furans[1][2][3]. This guide will focus exclusively on the saturated propionate and its parent acid, which possess distinct applications.

Core Application I: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

The primary application of silylating agents like this compound is in the derivatization of polar analytes for GC-MS analysis.[4] Polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), and primary/secondary amines (-NH₂), are non-volatile and can interact unfavorably with GC columns, leading to poor peak shape and low resolution.

The Causality of Silylation

Silylation is the process of replacing an active hydrogen in a polar functional group with a TMS group.[5] This transformation has several key consequences:

-

Increased Volatility: The replacement of a hydrogen-bonding proton with a non-polar, sterically bulky TMS group disrupts intermolecular forces, lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.

-

Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds, preventing degradation at the high temperatures used in GC analysis.[5]

-

Improved Chromatographic Performance: By reducing polarity, silylation minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved separation.

While reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are more common for derivatization[6], this compound serves as a valuable silylating agent in specific contexts, contributing a trimethylsilyl group to suitable analytes.

Experimental Workflow: General Protocol for Silylation of Polar Metabolites

This protocol outlines a generalized workflow for the derivatization of a dried biological extract for GC-MS analysis.

Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample (e.g., a lyophilized extract of amino acids or organic acids) is completely dry, as moisture can deactivate the silylating reagent.[6]

-

Reagent Addition: To the dried sample in a sealed vial, add a suitable solvent (e.g., acetonitrile or pyridine) followed by an excess of the silylating reagent (e.g., this compound or, more commonly, BSTFA with a TMCS catalyst). A common molar ratio is at least 2:1 of the silylating reagent to active hydrogens.

-

Reaction Incubation: Tightly cap the vial and heat at a controlled temperature (typically 60-100°C) for a specified time (15-60 minutes).[7] Optimal conditions for temperature and time are analyte-dependent and must be empirically determined.

-

Cooling and Analysis: Allow the vial to cool to room temperature before uncapping. An aliquot of the derivatized sample is then injected into the GC-MS system.

Data Presentation: Silylation Reaction Parameters

The choice of solvent and reaction conditions significantly impacts derivatization efficiency.

| Parameter | Condition | Rationale | Supporting Evidence |

| Solvent | Acetonitrile | A common choice for derivatizing amino acids.[7] | Provides good solubility for both analytes and reagents. |

| Pyridine | Often used, but can be reactive. | Can act as a catalyst and acid scavenger. | |

| Temperature | 100°C | Optimal for many amino acids using BSTFA.[7] | Drives the reaction to completion for less reactive functional groups. |

| Time | 30 minutes | Sufficient for complete derivatization of many standard amino acids.[7] | Balances reaction completion with potential for side reactions or degradation. |

Core Application II: Synthetic Organic Chemistry

In organic synthesis, the trimethylsilyl group serves as a versatile protecting group for alcohols and carboxylic acids.[4] this compound can act as a reagent to introduce this protective moiety.

Mechanism of Protection

The TMS group is sterically demanding and electronically neutral, making it an effective shield for reactive functional groups during multi-step syntheses. It can be readily introduced and later removed under mild conditions, a hallmark of a good protecting group.

Caption: The general scheme for the protection and deprotection of an alcohol using a trimethylsilyl group.

A Critical Congener: 3-(Trimethylsilyl)propanoic Acid (TSP) as an NMR Standard

While this compound has its specific applications, its parent acid, 3-(trimethylsilyl)propanoic acid (TSP), is a cornerstone tool in NMR spectroscopy, particularly for metabolomics studies in aqueous solutions.[8][9]

Why TSP is an Excellent Internal Standard

An ideal internal standard for NMR should:

-

Be chemically inert and not interact with sample components.

-

Produce a sharp, single resonance peak that does not overlap with signals from the analytes of interest.

-

Be soluble in the solvent system used.

-

Have a known concentration.

TSP excels in these areas for aqueous samples (D₂O):

-

Distinct Chemical Shift: The nine equivalent protons of the trimethylsilyl group produce a sharp singlet at 0.0 ppm, a region of the ¹H NMR spectrum that is typically free of signals from endogenous metabolites.

-

Aqueous Solubility: The carboxylate group renders the molecule soluble in water, unlike the common standard tetramethylsilane (TMS) which is used for organic solvents.[8]

-

Inertness: The TMS group is generally unreactive under typical physiological pH conditions.

For these applications, the deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid sodium salt (TMSP-d₄), is often preferred to eliminate signals from the propionate backbone.[8]

Protocol for Preparing an NMR Sample with TSP Internal Standard

-

Prepare a Stock Solution: Accurately weigh and dissolve TMSP-d₄ in D₂O to create a concentrated stock solution (e.g., 10 mM).

-

Sample Preparation: Dissolve the biological sample (e.g., lyophilized urine or cell extract) in a known volume of D₂O containing a phosphate buffer to maintain a stable pH.

-

Spiking the Standard: Add a precise volume of the TMSP-d₄ stock solution to the sample to achieve a final concentration, typically in the range of 0.5-1.0 mM.

-

Transfer and Analysis: Transfer the final mixture to an NMR tube for spectral acquisition. The integral of the TSP peak at 0.0 ppm can be used to quantify the concentrations of other metabolites.

Caption: Workflow for preparing a biological sample for quantitative NMR using TSP as an internal standard.

Conclusion and Future Outlook

This compound is a valuable reagent in the toolkit of analytical and synthetic chemists. Its primary role as a silylating agent facilitates the analysis of polar compounds by GC-MS, a fundamental technique in metabolomics and drug development.[4] While its direct applications are specific, understanding its function within the broader context of silylation chemistry is key to its effective use.

Furthermore, recognizing the pivotal role of its parent acid, TSP, as an internal standard in NMR spectroscopy highlights the versatility of the 3-(trimethylsilyl)propyl moiety in modern research.[8][9] The principles of volatility, stability, and spectral purity conferred by the TMS group are consistently leveraged across different analytical platforms. As high-throughput and quantitative "omics" technologies continue to advance, the intelligent application of derivatization agents and internal standards like those discussed herein will remain critical for generating robust, reproducible, and trustworthy data.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alkali Scientific. (n.d.). Ethyl 3-(trimethylsilyl)propynoate, 1 X 25 g. Retrieved from Alkali Scientific. [Link]

-

Wikipedia. (2023). Trimethylsilylpropanoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-(trimethylsilyl)propynoate (99%). Retrieved from Amerigo Scientific. [Link]

-

Hoffman, R. E. (2007). Conformational Analysis of 3-(trimethylsilyl)propionic Acid by NMR Spectroscopy: An Unusual Expression of the Beta-Silyl Effect. PubMed. [Link]

-

EMBL-EBI. (n.d.). 3-(trimethylsilyl)propionic acid (CHEBI:85487). Retrieved from [Link]

-

PubChem. (n.d.). This compound-2,2,3,3-d4. National Center for Biotechnology Information. Retrieved from [Link]

-

Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. [Link]

-

Human Metabolome Database. (n.d.). Ethyl propionate. Retrieved from [Link]

-

An, Y., Schwartz, Z., & Jackson, G. P. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Panettieri, M., et al. (2011). Measurement of δ13C values of soil amino acids by GC-C-IRMS using trimethylsilylation: a critical assessment. PubMed. [Link]

-

Medvedeva, A. S., et al. (2010). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate. [Link]

-

UCT. (n.d.). Derivatizing Reagents. Retrieved from Obrnuta faza. [Link]

-

IROA Technologies. (n.d.). Metabolomics Analysis | Metabolomics Standards. Retrieved from IROA Technologies. [Link]

-

Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

-

Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from Waters Corporation. [Link]

-

IROA Technologies. (n.d.). Internal Standards for Metabolomics. Retrieved from IROA Technologies. [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from Greyhound Chromatography. [Link]

-

The Good Scents Company. (n.d.). ethyl propionate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Barupal, D. K., & Fiehn, O. (2022). Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites. Metabolites. [Link]

-

ResearchGate. (2015). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. [Link]

-

IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from IROA Technologies. [Link]

-

Chemsrc. (n.d.). Propanoic acid,3-(trimethylsilyl)-, ethyl ester. Retrieved from [Link]

-

Wikipedia. (2023). Ethyl propionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(trimethylsilyl)propynoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. Ethyl 3-(trimethylsilyl)propiolate, 98% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 9. 3-(trimethylsilyl)propionic acid (CHEBI:85487) [ebi.ac.uk]

An In-depth Technical Guide to Ethyl 3-(trimethylsilyl)propionate: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Silicon in Modern Chemistry

The incorporation of silicon into organic molecules has become a cornerstone of modern synthetic chemistry and materials science. Organosilicon compounds, such as Ethyl 3-(trimethylsilyl)propionate, offer unique chemical properties that are leveraged in a variety of applications, from protective groups in complex organic syntheses to components in advanced materials. This guide provides a detailed exploration of the molecular structure and weight of this compound, a versatile reagent and building block. Understanding these fundamental characteristics is paramount for its effective application in research and development.

Molecular Structure: A Detailed Analysis

This compound is a bifunctional molecule that combines the features of a carboxylic acid ester and a trialkylsilyl group. This unique combination dictates its reactivity and physical properties.

Chemical Formula and Connectivity

The molecular formula for this compound is C8H18O2Si.[1][2][3] The structure consists of a central propionate backbone. A trimethylsilyl group, (CH3)3Si-, is attached to the third carbon (C3) of the propionate chain, while an ethyl group, CH3CH2-, forms an ester with the carboxyl group.

The connectivity of the atoms can be unambiguously represented by various chemical identifiers:

-

IUPAC Name: ethyl 3-trimethylsilylpropanoate[2]

-

SMILES: CCOC(=O)CC(C)C[2]

-

InChI: InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3[2]

These identifiers are crucial for accurate database searching and unambiguous communication in scientific literature.

Key Functional Groups and Their Influence

The reactivity and utility of this compound are primarily governed by two key functional groups:

-

The Ethyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding ethanol and 3-(trimethylsilyl)propionic acid. This reactivity is fundamental to its use as a protecting group or as a synthon in further chemical transformations.

-

The Trimethylsilyl (TMS) Group: The TMS group is sterically bulky and electropositive. Its presence significantly influences the molecule's polarity and volatility. The silicon-carbon bond is relatively stable, but it can be cleaved under specific conditions, offering another avenue for synthetic manipulation.

The spatial arrangement of these groups contributes to the overall chemical behavior of the molecule.

Visualizing the Molecular Structure

A clear visual representation of the molecular structure is essential for understanding its chemical nature. The following diagram, generated using the DOT language, illustrates the connectivity of atoms in this compound.

Molecular Weight: Calculation and Significance

The molecular weight of a compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions and for analytical characterization.

Calculation of Molecular Weight

The molecular weight is determined by summing the atomic weights of all atoms in the molecular formula (C8H18O2Si).

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 18 | 1.008 | 18.144 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Silicon (Si) | 1 | 28.085 | 28.085 |

| Total | 174.315 |

Based on these calculations, the molecular weight of this compound is approximately 174.31 g/mol .[1][2][3][4] It is important to note that slight variations may be observed depending on the isotopic composition of the elements. For instance, a deuterated version of this molecule, this compound-2,2,3,3-d4, has a molecular weight of approximately 178.34 g/mol .[5][6][7]

Experimental Verification

The molecular weight of this compound can be experimentally verified using techniques such as mass spectrometry. In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the calculated molecular weight. This analytical confirmation is a critical step in verifying the identity and purity of the compound in a laboratory setting.

Conclusion: A Versatile Tool for the Modern Chemist

This compound, with its well-defined molecular structure and weight, is a valuable reagent in the arsenal of synthetic chemists. Its dual functionality, conferred by the ethyl ester and trimethylsilyl groups, allows for a wide range of chemical transformations. A thorough understanding of its fundamental properties, as detailed in this guide, is the first step towards harnessing its full potential in the design and synthesis of novel molecules for drug discovery and materials science.

References

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H18O2Si | CID 262852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 17728-88-0 [amp.chemicalbook.com]

- 5. This compound-2,2,3,3-d4 | C8H18O2Si | CID 16212916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-2,2,3,3-d4 D 99atom 302911-89-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

Physical and chemical properties of Ethyl 3-(trimethylsilyl)propionate

An In-Depth Technical Guide to Ethyl 3-(trimethylsilyl)propionate: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional organosilicon compound featuring both an ethyl ester and a terminal trimethylsilyl group. This unique structure imparts a combination of organic and inorganic characteristics, making it a versatile building block in synthetic chemistry and materials science. Its stability, coupled with the distinct reactivity of its two functional moieties, allows for selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, and reactivity profile, offering insights for its application in research and drug development.

Compound Identification and Overview

This compound is a clear, colorless liquid. The presence of the lipophilic trimethylsilyl and ethyl groups results in low solubility in water but good solubility in many common organic solvents. Its structural isomer, ethyl 2-(trimethylsilyl)acetate, exhibits different reactivity due to the proximity of the silyl group to the carbonyl. The separation of these groups by an additional methylene unit in the title compound significantly influences its chemical behavior.

| Property | Value | Reference |

| IUPAC Name | ethyl 3-trimethylsilylpropanoate | [1] |

| Synonyms | This compound, Propanoic acid, 3-(trimethylsilyl)-, ethyl ester | [1][2] |

| CAS Number | 17728-88-0 | [1][2][3] |

| Molecular Formula | C₈H₁₈O₂Si | [1][2][3] |

| Molecular Weight | 174.31 g/mol | [1][2][3] |

| SMILES | CCOC(=O)CC(C)C | [1] |

| InChIKey | JCANPYOQOFSGFD-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of this compound are consistent with a molecule of its molecular weight and functionality. It is a flammable liquid with a relatively high boiling point, suitable for purification by vacuum distillation.

| Property | Value | Reference(s) |

| Boiling Point | 178-180 °C (at 760 mmHg) | [2][4] |

| 93 °C (at 40 mmHg) | ||

| Density | 0.878 g/mL (at 20 °C) | [2][4] |

| Refractive Index (n²⁰/D) | 1.420 | [2][4] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [2][4] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents. | [2][5][6] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. The parent acid, 3-(trimethylsilyl)propanoic acid (TSP), is widely used as an internal reference standard in aqueous NMR studies, underscoring the magnetic and chemical stability of the trimethylsilyl group.[7][8]

-

¹H NMR: The proton spectrum is characterized by distinct, well-resolved signals.

-

A sharp singlet at ~0.0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group.

-

A triplet at ~1.2 ppm from the methyl protons (-OCH₂CH₃) of the ethyl group.

-

A quartet at ~4.1 ppm from the methylene protons (-OCH₂CH₃) of the ethyl group.

-

Two triplets, one at ~0.9 ppm (-CH₂Si) and another at ~2.3 ppm (-CH₂CO), corresponding to the two methylene groups of the propionate backbone.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

A signal at ~ -2.0 ppm for the methyl carbons of the Si(CH₃)₃ group.

-

Signals for the ethyl group carbons: ~14 ppm (-OCH₂CH₃) and ~60 ppm (-OCH₂CH₃).

-

Signals for the propionate backbone carbons: ~12 ppm (-CH₂Si) and ~29 ppm (-CH₂CO).

-

A signal for the carbonyl carbon (C=O) at ~174 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups.[1]

-

~1735 cm⁻¹: A strong, sharp absorption due to the C=O (carbonyl) stretching of the ester group.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Strong bands characteristic of the Si-C stretching and rocking vibrations of the trimethylsilyl group.

-

~1180 cm⁻¹: A strong C-O stretching vibration of the ester.

-

2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174.11.

-

Key Fragments: Common fragmentation pathways include the loss of the ethoxy group ([M-45]⁺) to give an acylium ion, and cleavage of the C-C bond alpha to the silicon atom. The most prominent peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73, which is a hallmark of trimethylsilyl-containing compounds. Predicted collision cross-section (CCS) values for various adducts are available.[9]

Synthesis and Purification

Synthetic Pathways

This compound can be synthesized through several established methods in organosilicon chemistry. A prevalent and efficient method is the hydrosilylation of ethyl acrylate. This reaction involves the addition of a silicon-hydride bond across the double bond of the acrylate ester, typically catalyzed by a transition metal complex, such as a platinum catalyst (e.g., Karstedt's or Speier's catalyst).

Caption: Proposed hydrosilylation-alkylation workflow for synthesis.

An alternative route involves the reduction of ethyl 3-(trimethylsilyl)propiolate. The propiolate can be synthesized from chlorotrimethylsilane and an alkyl propiolate, which is then reduced using hydrogen or deuterium to yield the target propionate.[10]

Experimental Protocol: General Purification

A common method for purifying the compound after synthesis involves a standard aqueous workup followed by distillation.[2] This procedure effectively removes catalysts, unreacted starting materials, and acidic or basic byproducts.

-

Quenching and Extraction: The crude reaction mixture is transferred to a separatory funnel. It is diluted with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

-

Aqueous Washing: The organic layer is washed sequentially with:

-

Water (to remove water-soluble impurities).

-

A dilute aqueous solution of sodium bicarbonate (Na₂CO₃) or sodium carbonate (to neutralize and remove any acidic impurities).[2]

-

Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water.

-

-

Drying: The separated organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.

-

Fractional Distillation: The resulting crude oil is purified by fractional distillation under reduced pressure (vacuum distillation) to yield the pure this compound.[2]

Chemical Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactivity Profile

-

Ester Moiety: The ethyl ester can undergo typical ester transformations:

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup yields 3-(trimethylsilyl)propanoic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 3-(trimethylsilyl)propan-1-ol.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group.

-

-

Trimethylsilyl Moiety: The C-Si bond is generally stable under neutral, basic, and weakly acidic conditions. The silicon atom can influence the reactivity of the adjacent methylene group. While less common than for α-silyl esters, deprotonation at the α-position (to the carbonyl) can generate a carbanion for further reactions.

Caption: Key reactivity and derivatization pathways.

Applications in Research and Development

The dual functionality of this molecule makes it a valuable intermediate.

-

Organic Synthesis: It serves as a precursor for other bifunctional molecules. For example, hydrolysis to the acid and subsequent activation allows for its coupling to amines or alcohols to form amides and esters containing a silyl group.

-

Materials Science: It can be used in the synthesis of silicon-containing polymers and materials, where the silyl group can be incorporated into a polymer backbone or serve as a reactive site for surface modification.[11]

-

Pharmaceutical Development: The trimethylsilyl group is a bioisostere of a tert-butyl group but with increased lipophilicity and different metabolic stability. This compound can be used to introduce the Si(CH₃)₃ moiety into pharmacologically active molecules to tune their properties, such as solubility, membrane permeability, and metabolic profile.[11]

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate safety precautions.

| Hazard Class | GHS Classification |

| Physical Hazard | H226: Flammable liquid and vapor[1][2][12] |

| Health Hazard | Not classified as a hazardous substance for acute toxicity, skin irritation, or eye irritation in most available safety data sheets, but standard chemical handling precautions should be observed. |

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

Firefighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PubChem. (n.d.). This compound-2,2,3,3-d4. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(trimethylsilyl)propynoate. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Ethyl 3-(trimethylsilyl)propiolate, 98%. Retrieved from [Link]

-

Chemdox. (n.d.). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

Wikipedia. (2023). Trimethylsilylpropanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H18O2Si). Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1973). US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate.

-

PubChem. (n.d.). 3-(Trimethylsilyl)propionic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl propionate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(Methylthio)propanoic acid ethyl ester. Retrieved from [Link]

Sources

- 1. This compound | C8H18O2Si | CID 262852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17728-88-0 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 17728-88-0 [chemicalbook.com]

- 5. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C8H18O2Si) [pubchemlite.lcsb.uni.lu]

- 10. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound-2,2,3,3-d4 | C8H18O2Si | CID 16212916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Analysis of Ethyl 3-(trimethylsilyl)propionate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Ethyl 3-(trimethylsilyl)propionate (CAS No: 17728-88-0), a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction

This compound is a valuable building block in organic synthesis, often utilized for the introduction of a protected propionate moiety. Its unique structure, featuring a trimethylsilyl (TMS) group, imparts specific chemical properties that are of interest in various applications, including the synthesis of complex molecules and materials science. Accurate spectroscopic characterization is paramount for verifying the purity and structure of this compound. This guide delves into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra to provide a comprehensive understanding of its molecular architecture.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of this compound is essential for the interpretation of its spectral data. The molecule consists of an ethyl ester functional group and a trimethylsilyl group connected by a propylene chain.

Figure 1: Molecular Structure of this compound with atom labeling for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.30 | Triplet | 2H | -CH₂ -C(O)O- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.88 | Triplet | 2H | -Si-CH₂ -CH₂- |

| 0.00 | Singlet | 9H | -Si(CH₃ )₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency. Data is compiled from publicly available spectra.[1]

Interpretation of the ¹H NMR Spectrum

-

-Si(CH₃)₃ (δ ~0.00 ppm): The nine equivalent protons of the three methyl groups attached to the silicon atom appear as a sharp singlet at a very low chemical shift. This is a characteristic feature of trimethylsilyl groups, where the electropositive nature of silicon leads to significant shielding of the methyl protons.

-

-Si-CH₂- (δ ~0.88 ppm): The two protons on the carbon adjacent to the silicon atom appear as a triplet. The proximity to the silicon atom results in an upfield shift compared to a typical methylene group.

-

-CH₂-C(O)O- (δ ~2.30 ppm): The two protons on the carbon alpha to the carbonyl group are deshielded due to the electron-withdrawing effect of the ester functionality, resulting in a downfield triplet.

-

-O-CH₂-CH₃ (δ ~4.12 ppm): The methylene protons of the ethyl group are the most deshielded in the molecule due to the direct attachment to the electronegative oxygen atom. They appear as a quartet due to coupling with the adjacent methyl protons.

-

-O-CH₂-CH₃ (δ ~1.25 ppm): The methyl protons of the ethyl group appear as a triplet, coupled to the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the internal TMS standard.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | C =O |

| ~60.1 | -O-CH₂ -CH₃ |

| ~29.1 | -CH₂ -C(O)O- |

| ~14.3 | -O-CH₂-CH₃ |

| ~11.5 | -Si-CH₂ -CH₂- |

| ~-2.0 | -Si(CH₃ )₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency. Data is compiled from publicly available spectra.[1]

Interpretation of the ¹³C NMR Spectrum

-

C=O (δ ~174.0 ppm): The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field.

-

-O-CH₂-CH₃ (δ ~60.1 ppm): The carbon of the methylene group in the ethyl ester is deshielded by the adjacent oxygen atom.

-

-CH₂-C(O)O- (δ ~29.1 ppm): The carbon alpha to the carbonyl group.

-

-O-CH₂-CH₃ (δ ~14.3 ppm): The methyl carbon of the ethyl group.

-

-Si-CH₂-CH₂- (δ ~11.5 ppm): The carbon adjacent to the silicon atom.

-

-Si(CH₃)₃ (δ ~-2.0 ppm): The three equivalent methyl carbons attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift, often below 0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 100 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak of CDCl₃.

-

Figure 2: Conceptual workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 | Strong | Si-C stretch |

| ~1180 | Strong | C-O stretch (ester) |

| ~840 | Strong | Si-C bend |

Note: Wavenumbers are approximate. Data is compiled from publicly available spectra.[1]

Interpretation of the IR Spectrum

-

C-H stretch (~2960 cm⁻¹): This strong absorption is characteristic of the C-H stretching vibrations of the methyl and methylene groups in the molecule.

-

C=O stretch (~1735 cm⁻¹): A very strong and sharp absorption band characteristic of the carbonyl group in an ester.

-

Si-C stretch (~1250 cm⁻¹): A strong absorption indicating the presence of the trimethylsilyl group.

-

C-O stretch (~1180 cm⁻¹): This absorption corresponds to the stretching vibration of the C-O single bond in the ester functionality.

-

Si-C bend (~840 cm⁻¹): A characteristic bending vibration for the Si-C bond in the trimethylsilyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid (Thin Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The distinctive signals of the trimethylsilyl group in all three spectroscopic techniques, coupled with the characteristic patterns of the ethyl propionate moiety, allow for confident structural verification and purity assessment. The protocols and interpretations provided in this guide serve as a valuable resource for scientists working with this and related organosilicon compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Guide to Ethyl 3-(trimethylsilyl)propionate: Sourcing, Synthesis, and Application for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of Ethyl 3-(trimethylsilyl)propionate, a versatile β-silyl ester increasingly utilized in organic synthesis, particularly within the realms of pharmaceutical research and drug development. We will explore the fundamental chemical properties of this reagent, detail its key applications in the synthesis of complex molecules and heterocycles, and provide a comparative overview of reputable commercial suppliers. Furthermore, this guide presents detailed, field-proven experimental protocols for its use in cornerstone reactions such as the Peterson olefination for the stereoselective synthesis of α,β-unsaturated esters and as a Michael acceptor in conjugate addition reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Strategic Advantage of β-Silyl Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity is paramount. Silyl esters have emerged as powerful and versatile intermediates, offering unique reactivity profiles that can be finely tuned.[1][2][3][4] this compound, a β-silyl ester, represents a particularly valuable building block for the construction of intricate molecular architectures. Its strategic placement of the trimethylsilyl group beta to the ester functionality allows for a range of synthetically useful transformations that are central to the discovery and development of new therapeutic agents.

The utility of organosilicon compounds in organic synthesis is well-established, owing to their availability, ease of handling, and the often environmentally benign nature of their byproducts.[2] this compound is a prime example of a reagent that embodies these advantages, providing a gateway to the synthesis of α,β-unsaturated esters, complex heterocyclic systems, and other valuable scaffolds for medicinal chemistry. This guide will delve into the practical aspects of sourcing and utilizing this reagent, empowering researchers to confidently incorporate it into their synthetic workflows.

Commercial Suppliers of this compound for Laboratory Use

The accessibility of high-quality reagents is a critical first step in any research endeavor. This compound is available from a number of reputable chemical suppliers that cater to the needs of research and development laboratories. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis). Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | This compound | 17728-88-0 | Varies | Gram to bulk |

| Santa Cruz Biotechnology | This compound | 17728-88-0 | Varies | Gram quantities |

| MilliporeSigma (Sigma-Aldrich) | This compound | 17728-88-0 | ≥95% (GC) | Gram to kilogram |

| Amerigo Scientific | This compound | 17728-88-0 | Varies | Gram quantities |

| Alkali Scientific | This compound | 17728-88-0 | Varies | Gram quantities |

| Oakwood Chemical | This compound | 17728-88-0 | Varies | Gram quantities |

Core Applications in Drug Discovery and Development

The synthetic utility of this compound is primarily centered around two key reaction classes: the Peterson olefination and conjugate addition reactions. These transformations provide reliable pathways to important structural motifs found in many biologically active molecules.

Stereoselective Synthesis of α,β-Unsaturated Esters via Peterson Olefination

The Peterson olefination is a powerful alternative to the more commonly known Wittig reaction for the synthesis of alkenes.[3][5] This reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate which then eliminates to form the alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene by choosing either acidic or basic elimination conditions.[6]

This compound can be deprotonated at the α-position to the silyl group to generate the required α-silyl carbanion. This carbanion can then react with a variety of carbonyl compounds to produce α,β-unsaturated esters, which are prevalent structural units in many natural products and pharmaceuticals.

Diagram: Generalized Peterson Olefination Workflow

Caption: Stereodivergent synthesis of α,β-unsaturated esters via Peterson olefination.

This compound as a Michael Acceptor in Conjugate Addition Reactions

While not a conventional α,β-unsaturated system, the vinylogous reactivity of related silyl-containing esters allows them to function as effective Michael acceptors. Nucleophilic conjugate addition to these systems provides a powerful method for carbon-carbon and carbon-heteroatom bond formation. This strategy is particularly valuable for the synthesis of complex acyclic and heterocyclic systems. The silyl group can play a dual role, both activating the system towards nucleophilic attack and serving as a handle for further synthetic transformations.

The addition of a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, can be achieved, leading to the formation of functionalized propionate derivatives. These products can then be elaborated into more complex structures, including those with multiple stereocenters.

Diagram: Conjugate Addition Workflow

Caption: Synthesis of functionalized propionates via conjugate addition.

Synthesis of Heterocycles: Access to Pyrazolone Scaffolds

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. Pyrazolone derivatives, in particular, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7][8][9]

While the direct use of this compound for pyrazolone synthesis is less common, its precursor, ethyl acetoacetate, is a key starting material. The synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate and hydrazine hydrate is a well-established and efficient method.[7][8] Understanding this synthesis provides valuable context for the broader utility of propionate-derived building blocks in the construction of medicinally relevant heterocycles.

Experimental Protocols

The following protocols are provided as a guide for researchers. As with any chemical procedure, a thorough risk assessment should be conducted prior to commencing any experimental work. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Protocol for Peterson Olefination to Synthesize an (E)-α,β-Unsaturated Ester

This protocol describes a general procedure for the reaction of the α-silyl carbanion derived from this compound with an aldehyde to stereoselectively form the (E)-α,β-unsaturated ester.

Materials:

-

This compound

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (R-CHO)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the α-Silyl Carbanion:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

To this LDA solution, add this compound (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to form the α-silyl carbanion.

-

-

Reaction with Aldehyde:

-

To the solution of the α-silyl carbanion, add the aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

-

Basic Workup for (E)-Alkene:

-

Allow the reaction mixture to warm to room temperature.

-

Add anhydrous potassium hydride (KH) or sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours to effect syn-elimination.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-α,β-unsaturated ester.

-

General Protocol for the Synthesis of 3-Methyl-5-Pyrazolone

This protocol outlines the synthesis of a pyrazolone scaffold from ethyl acetoacetate, a closely related and often more readily available starting material for this specific transformation.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol

-

Ice bath

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 equivalent).

-

Add absolute ethanol to dissolve the ethyl acetoacetate.

-

-

Addition of Hydrazine Hydrate:

-

To the stirred solution, add hydrazine hydrate (1.0 equivalent) dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

-

Reaction and Isolation:

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

-

Purification:

-

The crude 3-methyl-5-pyrazolone can be recrystallized from ethanol or an ethanol/water mixture to yield the pure product.

-

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. It may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information. Standard laboratory safety practices, including the use of eye protection, gloves, and a lab coat, are mandatory when handling this chemical.

Conclusion

This compound is a valuable and versatile reagent for modern organic synthesis, offering reliable and stereocontrolled access to important structural motifs such as α,β-unsaturated esters. Its utility as a building block for more complex molecules, including medicinally relevant heterocycles, makes it a key tool for researchers in drug discovery and development. By understanding its fundamental reactivity, sourcing it from reputable suppliers, and employing validated experimental protocols, scientists can effectively harness the synthetic potential of this powerful β-silyl ester.

References

- D'Amaral, M. C., et al. (2023). Silyl Esters as Reactive Intermediates in Organic Synthesis. Synthesis, 55(21), 3209-3238.

-

CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

- van Staden, L. F., et al. (2002). The Peterson Olefination Reaction. Organic Reactions, 1-252.

-

NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α,β unsaturated ester. Retrieved from [Link]

- ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57.

-

ResearchGate. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021, March 20). Peterson olefination. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

- Organic Syntheses. (n.d.). [ - 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv7p0136

-

Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

Sources

- 1. Peterson Olefination | NROChemistry [nrochemistry.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Peterson Olefination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. jmchemsci.com [jmchemsci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis and Evolution of Silyl Esters: A Technical Guide for the Modern Chemist

Abstract

Silyl esters, once relegated to the footnotes of early organosilicon chemistry, have emerged as indispensable tools in contemporary organic synthesis. Their unique reactivity, tunable stability, and capacity to serve as both protecting groups and activated intermediates have cemented their role in fields ranging from natural product synthesis to drug development. This guide provides a comprehensive exploration of the discovery, historical development, and modern applications of silyl esters. We delve into the pioneering 19th-century research that first brought these molecules to light, trace their evolution into versatile protecting groups, and detail their current utility as reactive intermediates for a myriad of chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the application of silyl ester chemistry.

A Historical Perspective: From Serendipitous Discovery to Synthetic Staple

The narrative of silyl esters begins not in the bustling laboratories of the 20th century, but in the foundational era of organometallic chemistry. While modern reviews often point to the 1960s as the dawn of their utility, the true genesis of silyl esters lies a century earlier.[1][2]

The Pioneering Synthesis of Friedel and Ladenburg (1868)

In 1868, in a seminal publication in Justus Liebigs Annalen der Chemie, Charles Friedel and Albert Ladenburg reported the first synthesis of a silyl ester.[2] Their work, titled "Ueber das Intermediare Anhydrid von Kieselsäure und Essigsäure" (On the Intermediate Anhydride of Silicic Acid and Acetic Acid), described the reaction of silicon tetrachloride (SiCl₄) with acetic anhydride. This pioneering research laid the groundwork for the entire field of silyl ester chemistry.

The First Silyl Ester: Tetraacetoxysilane

Friedel and Ladenburg's initial synthesis produced what we now know as tetraacetoxysilane, Si(OAc)₄. They meticulously documented its properties, noting its extreme moisture sensitivity. Upon exposure to air, it readily hydrolyzed to silicic acid and acetic acid, a characteristic that would later be both a challenge and a key feature of silyl ester chemistry.

A Century of Incubation

Following this initial discovery, silyl esters remained largely a chemical curiosity for the better part of a century. The focus of early 20th-century organosilicon chemistry, largely driven by the work of Frederic Kipping, was primarily on the synthesis and characterization of organosilanes and the development of silicone polymers. The inherent hydrolytic instability of simple silyl esters likely contributed to their limited exploration during this period.

The Renaissance of the 1960s: Emergence as Reactive Intermediates

The 1960s marked a turning point for silyl esters.[1][2] Organic chemists began to recognize their potential as transient, reactive intermediates. The number of publications mentioning silyl esters saw a significant increase during this decade, signaling a renewed interest in their synthetic utility.[1] This era saw the exploration of silyl esters in a variety of transformations, setting the stage for their widespread adoption in the years to come.

Silyl Esters as Protecting Groups for Carboxylic Acids

One of the most significant applications of silyl esters is in the protection of carboxylic acids.[3] Their utility stems from their ease of formation, general stability under neutral and basic conditions, and, most importantly, their facile and selective cleavage under mild conditions.[4]

The Principle of Silyl Ester Protection

The silicon-oxygen bond in a silyl ester is susceptible to cleavage by nucleophiles, particularly fluoride ions, and is also labile under acidic conditions. The stability of the silyl ester is primarily dictated by the steric bulk of the substituents on the silicon atom.[5] This tunable stability allows for the strategic protection and deprotection of carboxylic acids in the presence of other functional groups.

A Spectrum of Stability: Common Silyl Ester Protecting Groups

The choice of silylating agent allows chemists to fine-tune the stability of the resulting silyl ester to match the demands of a synthetic sequence.

| Silyl Ester Group | Abbreviation | Relative Stability | Typical Cleavage Conditions |

| Trimethylsilyl | TMS | Least Stable | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃/MeOH, readily hydrolyzes with moisture.[3][6] |

| Triethylsilyl | TES | More stable than TMS | Acidic conditions (e.g., TFA, HCl), Fluoride ion (e.g., TBAF).[7] |

| tert-Butyldimethylsilyl | TBDMS or TBS | Stable to a wide range of conditions | Fluoride ion (TBAF, HF-pyridine), strong acid.[7][8] |

| Triisopropylsilyl | TIPS | Very Stable | Fluoride ion, strong acid (slower than TBDMS).[7] |

| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Fluoride ion, strong acid. More stable to acid than TBDMS.[9][10] |

| "Supersilyl" | - | Exceptionally Stable | Photodeprotection, specific strong fluoride reagents.[11][12] |

The "Supersilyl" Group: A Paradigm Shift in Stability

Historically, the inherent lability of silyl esters limited their use in the presence of strongly nucleophilic or basic reagents.[11] The development of the "supersilyl" group, such as the tris(triethylsilyl)silyl group, by the Toste group, has provided a solution to this challenge.[11][12] These exceptionally bulky silyl esters exhibit remarkable stability, even towards organolithium reagents, yet can be cleaved under specific conditions, such as photodeprotection, offering a new dimension of orthogonality in protecting group strategies.[11]

Synthesis and Cleavage of Silyl Esters: A Practical Guide

The reliable formation and cleavage of silyl esters are paramount to their successful application in synthesis.

Experimental Protocol: Synthesis of a Trimethylsilyl (TMS) Ester

This protocol describes the synthesis of a trimethylsilyl ester from a carboxylic acid using trimethylsilyl chloride.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Dry dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) (1.1 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.1 equiv)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid in dry CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add trimethylsilyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude TMS ester. Due to their moisture sensitivity, TMS esters are often used immediately in the next step without further purification.

Experimental Protocol: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ester

This protocol details the cleavage of a TBDMS ester using tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected carboxylic acid (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the TBDMS ester in THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by column chromatography or crystallization as needed.

Mechanistic Insights into Silyl Ester Chemistry

A thorough understanding of the mechanisms governing the formation and cleavage of silyl esters is crucial for predicting their reactivity and optimizing reaction conditions.

Mechanism of Silyl Ester Formation

The formation of a silyl ester from a carboxylic acid and a silyl chloride typically proceeds via a nucleophilic acyl substitution-like pathway.

Caption: Mechanism of Silyl Ester Formation.

-

Deprotonation: A base, such as triethylamine or imidazole, deprotonates the carboxylic acid to form a carboxylate anion.

-

Nucleophilic Attack: The carboxylate anion acts as a nucleophile and attacks the electrophilic silicon atom of the silyl chloride. This can proceed through a concerted Sɴ2-like mechanism or via a transient pentacoordinate silicon intermediate.

-

Chloride Departure: The chloride ion is displaced, forming the silyl ester and a salt of the base.

Mechanism of Fluoride-Mediated Silyl Ester Cleavage

The cleavage of silyl esters with fluoride ions is a highly efficient process driven by the formation of the strong silicon-fluoride bond.

Caption: Mechanism of Fluoride-Mediated Cleavage.

-

Nucleophilic Attack: The fluoride ion attacks the silicon atom of the silyl ester, forming a hypervalent, pentacoordinate silicon intermediate.[13]

-

Si-O Bond Cleavage: This intermediate is unstable and collapses, breaking the silicon-oxygen bond to release a carboxylate anion and form a stable silyl fluoride.

-

Protonation: An acidic workup protonates the carboxylate anion to yield the free carboxylic acid.

Silyl Esters as Reactive Intermediates in Modern Synthesis

Beyond their role as protecting groups, silyl esters are frequently generated in situ as activated intermediates for a variety of chemical transformations.[1][14] This strategy avoids the isolation of often sensitive silyl esters and allows for direct conversion of carboxylic acids to other functional groups under mild conditions.

Amide Bond Formation

The conversion of carboxylic acids to amides is a cornerstone of organic and medicinal chemistry. Silyl ester intermediates provide a powerful platform for facilitating this transformation.[15][16]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 10. Illustrated Glossary of Organic Chemistry - tBDPS group [chem.ucla.edu]

- 11. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Role of the Trimethylsilyl Group in Propionate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylsilyl (TMS) group, a cornerstone of modern organic chemistry, imparts unique and valuable properties when incorporated into propionate ester frameworks. This guide provides a comprehensive exploration of the multifaceted roles of the TMS group in this context. We will delve into its critical function as a transient protecting group, its utility in enhancing analytical detection, and the synthetic methodologies for its introduction and removal. This document is designed to serve as a practical resource, blending theoretical principles with actionable protocols and field-proven insights for professionals engaged in chemical synthesis and analysis.

The Strategic Importance of the Trimethylsilyl Group in Organic Chemistry

The trimethylsilyl group, abbreviated as TMS, consists of three methyl groups bonded to a central silicon atom (–Si(CH₃)₃).[1] Its widespread adoption in synthesis and analysis stems from a combination of chemical inertness, significant molecular volume, and predictable reactivity.[1] When attached to a propionate ester or a related molecule, the TMS group can serve several strategic purposes, transforming the molecule's physical and chemical behavior to suit the needs of the synthetic chemist or analytical scientist.

Propionate esters, derivatives of propionic acid, are common structural motifs in natural products, pharmaceuticals, and polymers. The ability to manipulate molecules containing these motifs with high precision is paramount. The TMS group provides a powerful tool to achieve this control, primarily through two distinct but complementary functions: chemical protection and analytical derivatization.

The Trimethylsilyl Group as a Reversible Shield: A Protecting Group Strategy

In multi-step organic synthesis, it is often necessary to temporarily render a reactive functional group inert to prevent it from participating in unwanted side reactions.[2] The TMS group is a classic choice for protecting hydroxyl (alcohol) and carboxylic acid groups, both of which are common in propionate-related chemistry.[1][3][4]

2.1. The Rationale Behind Silyl Ether Formation

Alcohols, with their acidic protons and nucleophilic oxygen atoms, are highly reactive.[5] By converting an alcohol to a trimethylsilyl (TMS) ether, its reactivity is effectively masked. The bulky TMS group sterically hinders the oxygen atom, and the replacement of the acidic proton with the Si(CH₃)₃ moiety removes its ability to act as a proton donor.[1] This protection strategy is governed by a straightforward and high-yielding reaction.

2.2. Experimental Protocol: Protection of a Hydroxyl Group

The formation of a TMS ether is typically achieved by reacting the alcohol with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base.[2][5] The base, often triethylamine (Et₃N) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Step-by-Step Methodology:

-

Dissolve the alcohol-containing propionate substrate in a dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight excess (e.g., 1.1 equivalents) of a base, such as triethylamine.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add trimethylsilyl chloride (TMSCl, ~1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the TMS-protected propionate ester.

2.3. The Deprotection Process: A Controlled Reversal

A key advantage of the TMS group is its facile removal under mild conditions that do not disturb other sensitive parts of the molecule.[2] TMS ethers are particularly susceptible to cleavage by fluoride ions or mild acidic conditions, owing to the high affinity of silicon for fluoride and oxygen.[1][6]

Step-by-Step Methodology (Fluoride-Mediated):

-

Dissolve the TMS-protected compound in a solvent such as tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF, typically 1M in THF).

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Perform a standard aqueous workup, dry the organic phase, and concentrate to recover the deprotected alcohol.

Other deprotection methods include treatment with mild acids like acetic acid or using reagents such as potassium carbonate in methanol.[6][7] The choice of method depends on the overall stability of the molecule.

2.4. Visualization of the Protection/Deprotection Workflow

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]